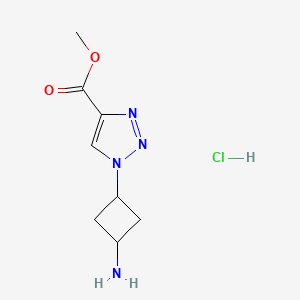

methyl1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride,Mixtureofdiastereomers

Description

Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl carboxylate group and a 3-aminocyclobutyl moiety. The compound exists as a mixture of diastereomers due to the stereogenic centers in the cyclobutyl ring, and it is stabilized as a hydrochloride salt to enhance solubility and crystallinity . Its structural uniqueness lies in the strained cyclobutyl ring, which confers rigidity, and the triazole-carboxylate group, a common pharmacophore in medicinal chemistry. This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation . Potential applications include drug discovery, particularly in targeting enzymes or receptors where conformational rigidity and hydrogen-bonding capabilities (via the amine and carboxylate groups) are advantageous.

Properties

Molecular Formula |

C8H13ClN4O2 |

|---|---|

Molecular Weight |

232.67 g/mol |

IUPAC Name |

methyl 1-(3-aminocyclobutyl)triazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-4-12(11-10-7)6-2-5(9)3-6;/h4-6H,2-3,9H2,1H3;1H |

InChI Key |

XVOYMJDDQHVPKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CC(C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the construction of the 1,2,3-triazole core followed by functionalization with the 3-aminocyclobutyl substituent and esterification to form the methyl carboxylate group. The hydrochloride salt is formed by treatment with hydrochloric acid to stabilize the amine functionality.

Key Synthetic Routes

Cycloaddition Approach to 1,2,3-Triazole Core

- The 1,2,3-triazole ring is commonly synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne precursor. This method is well-established for constructing triazole rings with high regioselectivity.

- In the context of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate, the azide or alkyne is functionalized with a 3-aminocyclobutyl moiety or its precursor, enabling incorporation of the cyclobutyl amine substituent into the triazole ring system.

Esterification Procedures

- Esterification of the carboxylic acid group to form the methyl ester is typically achieved by reacting the acid with methanol in the presence of acid catalysts such as hydrochloric acid or using dehydrating agents.

- Solvents such as methylene chloride, dimethylformamide, tetrahydrofuran, or alcohols are employed to optimize reaction conditions.

- Alternative methods include reaction of the carboxylic acid with alkyl halides under basic conditions to afford the ester functionality.

Formation of Hydrochloride Salt

- The free amine on the cyclobutyl ring is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves compound stability and facilitates isolation and purification.

Diastereomeric Mixture Considerations

- The presence of stereocenters in the 3-aminocyclobutyl substituent leads to diastereomeric mixtures.

- Separation and characterization of these diastereomers require chromatographic or crystallization techniques.

- Synthetic methods must be optimized to control stereochemical outcomes or to efficiently separate diastereomers post-synthesis.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Solvents / Reagents | Advantages | Limitations |

|---|---|---|---|---|

| 1,2,3-Triazole ring formation | Huisgen 1,3-dipolar cycloaddition | Azide and alkyne precursors, Cu(I) catalyst optional | High regioselectivity, well-established | Requires azide handling, regioisomer control needed |

| Esterification | Acid-catalyzed reaction with methanol or alkyl halide | Methanol, HCl, dehydrating agents (e.g., DCC) | Mild conditions, good yields | Possible side reactions, requires purification |

| Hydrochloride salt formation | Treatment with hydrochloric acid | HCl in solvent (e.g., ether, ethanol) | Stabilizes amine, improves crystallinity | Requires careful control of acid amount |

| Diastereomer separation | Chromatography or crystallization | Silica gel, chiral stationary phases | Enables isolation of pure diastereomers | May be time-consuming and low throughput |

| Multicomponent reactions | Ugi or GBB reactions for scaffold assembly | Various solvents, catalysts (Sc(OTf)3) | One-pot, high throughput synthesis | Limited reports for this specific compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclobutyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogous triazole derivatives:

*Target compound as a diastereomeric mixture.

Key Observations:

- Cyclobutyl vs. However, the benzyl derivatives benefit from aromatic fluorine atoms, which enhance lipophilicity and metabolic stability .

- Diastereomer Complexity : The diastereomeric mixture of the target compound contrasts with enantiomerically pure analogs like the (1r,3r)-configured cyclobutyl derivative . Mixtures may complicate purification but offer broader structure-activity relationship (SAR) exploration.

- Salt Forms : Hydrochloride salts (target compound and piperidinyl analog) improve aqueous solubility, critical for bioavailability, whereas free-base benzyl derivatives may require formulation adjustments .

Biological Activity

Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-aminocyclobutylmethylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under controlled conditions. This multi-step synthesis often requires specific solvents and catalysts to achieve high yields and purity .

Biological Activity

The biological activity of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated across various studies, focusing on its anticancer properties and other therapeutic potentials.

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazole scaffold exhibit significant anticancer activity. For instance, compounds with a similar 3-amino-1,2,4-triazole core have shown efficacy against multiple cancer cell lines. In particular, the introduction of specific substituents has been correlated with enhanced activity .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 5.2 | Inhibition of angiogenesis |

| Compound B | SK-OV-3 (Ovarian Cancer) | 4.8 | Induction of apoptosis |

| Methyl Triazole | Various | TBD | Modulation of enzyme activity |

The mechanism by which methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects primarily involves interaction with biological macromolecules such as enzymes and receptors. The triazole ring is known to modulate enzyme activity by acting as an inhibitor or a substrate analog. Additionally, the cyclobutyl group may enhance binding affinity to specific targets .

Case Studies

Several studies have explored the potential therapeutic applications of triazole-containing compounds:

- Study on Anticancer Properties : A study synthesized various triazole derivatives and assessed their anticancer activities using XTT assays on different cancer cell lines. Results indicated that certain modifications significantly improved efficacy against breast and ovarian cancer cells .

- Anti-Angiogenic Activity : Research has highlighted the antiangiogenic properties of triazole derivatives, suggesting that these compounds can inhibit the formation of new blood vessels necessary for tumor growth .

- Broad Spectrum Activity : A review discussed the potential of triazoles as antimicrobial agents against various pathogens, indicating their versatility in medicinal chemistry .

Q & A

Q. What synthetic strategies are recommended for preparing methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride?

The synthesis typically involves a multi-step approach:

- Triazole Core Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, cyclobutylamine derivatives can be functionalized with azide or alkyne groups for click chemistry .

- Cyclobutylamine Substitution : Introduce the 3-aminocyclobutyl group via nucleophilic substitution or reductive amination under controlled pH and temperature to avoid side reactions .

- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and stability .

- Key Analytical Tools : Monitor reaction progress via HPLC and confirm intermediate structures using -NMR and IR spectroscopy .

Q. How can diastereomers of this compound be separated and characterized?

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). Adjust pH to protonate the amine group, improving resolution .

- Crystallization : Exploit differences in solubility by recrystallizing from ethanol/ether mixtures, leveraging the hydrochloride salt’s polarity .

- Characterization : Assign stereochemistry via -NMR coupling constants (e.g., cyclobutane ring protons) and X-ray crystallography for absolute configuration determination .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

- pH Sensitivity : Avoid prolonged exposure to basic conditions (>pH 8), which may hydrolyze the ester group. Use buffered solutions (pH 4–6) for biological assays .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C for triazole derivatives) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and biological activity of this compound?

- Density Functional Theory (DFT) : Calculate transition states for CuAAC reactions to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

- Molecular Docking : Model interactions between the aminocyclobutyl group and target proteins (e.g., enzymes or receptors) to predict binding affinity and guide structural modifications .

- MD Simulations : Assess diastereomer stability in aqueous environments by simulating solvation effects and hydrogen-bonding networks .

Q. How should researchers resolve contradictions in biological activity data between diastereomers?

- Dose-Response Analysis : Perform IC assays across multiple concentrations to distinguish intrinsic activity from solubility-driven artifacts .

- Metabolic Stability Testing : Use liver microsomes to evaluate whether differential metabolism explains observed activity disparities .

- Structural Dynamics : Compare X-ray structures of diastereomer-protein complexes to identify conformational changes affecting binding .

Q. What advanced analytical techniques validate diastereomeric purity and degradation pathways?

- Chiral HPLC-MS : Combine chiral separation with mass spectrometry to detect trace impurities (<0.1%) and confirm molecular integrity .

- NMR Relaxation Studies : Measure and relaxation times to assess rotational freedom and aggregation tendencies in solution .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (e.g., HO) followed by LC-MS to identify degradation products .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Replace the cyclobutyl group with other strained rings (e.g., cyclopentyl or bicyclic amines) to probe steric and electronic effects .

- Pharmacophore Mapping : Use 3D-QSAR to correlate triazole ring orientation and substituent positions with activity against specific targets .

- In Vivo Pharmacokinetics : Compare bioavailability and tissue distribution of diastereomers using radiolabeled analogs in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.